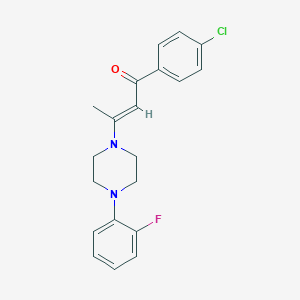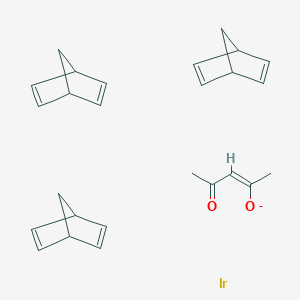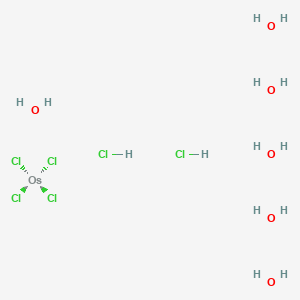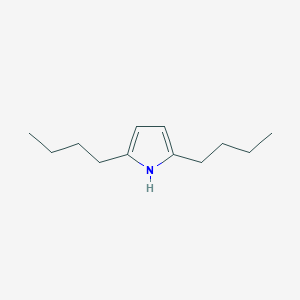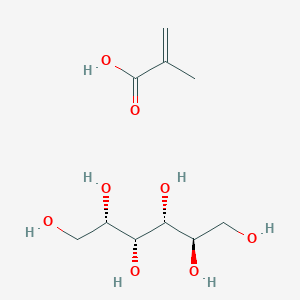
Sorbitol methacrylate
描述
Sorbitol methacrylate is a chemical compound derived from sorbitol and methacrylic acid. It is a type of methacrylate ester that incorporates the polyol sorbitol, which is commonly found in nature and used in various industrial applications. This compound is known for its potential use in polymer synthesis and as a monomer in the production of various polymeric materials.
准备方法
Synthetic Routes and Reaction Conditions
Sorbitol methacrylate can be synthesized through enzymatic esterification reactions. One common method involves the use of immobilized enzymes, such as Novozym 435, in organic solvents like t-butanol. The reaction typically involves sorbitol and methacrylic acid or its derivatives (e.g., ethyl methacrylate, methyl methacrylate, or vinyl methacrylate) as acyl donors. The reaction conditions include a molar ratio of sorbitol to methacrylate, enzyme concentration, and reaction time. For instance, using methyl methacrylate as the acyl donor, a conversion yield of approximately 78% can be achieved at 50 g/L of sorbitol, 7% (w/v) enzyme content, and a 1:5 molar ratio, with a reaction time of 36 hours .
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes but on a larger scale. The optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for maximizing yield and efficiency. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance production rates and scalability.
化学反应分析
Types of Reactions
Sorbitol methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical polymerization, often initiated by compounds like azobisisobutyronitrile (AIBN).
Esterification: It can participate in esterification reactions with other alcohols or acids.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield sorbitol and methacrylic acid.
Common Reagents and Conditions
Polymerization: Initiators like AIBN, solvents like 1,4-dioxane, and temperatures around 60-80°C.
Esterification: Catalysts like Novozym 435, solvents like t-butanol, and temperatures around 50°C.
Hydrolysis: Acidic or basic conditions, with reagents like hydrochloric acid or sodium hydroxide.
Major Products
Polymerization: Poly(this compound) and copolymers with other methacrylates.
Esterification: Various esters depending on the alcohol or acid used.
Hydrolysis: Sorbitol and methacrylic acid.
科学研究应用
Sorbitol methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Investigated for its potential in creating biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Explored for use in developing hydrogels and other materials for wound dressings and contact lenses.
Industry: Utilized in the production of adhesives, coatings, and other polymeric materials with specific properties.
作用机制
The mechanism of action of sorbitol methacrylate primarily involves its ability to polymerize and form cross-linked networks. The methacrylate group undergoes free radical polymerization, leading to the formation of polymer chains. These polymers can interact with various molecular targets and pathways, depending on their specific applications. For instance, in biomedical applications, the polymers may interact with cellular components to promote tissue regeneration or deliver therapeutic agents.
相似化合物的比较
Sorbitol methacrylate can be compared with other methacrylate esters, such as:
Methyl methacrylate: Known for its use in acrylic glass (Plexiglas) production.
Ethyl methacrylate: Used in coatings and adhesives.
Vinyl methacrylate: Utilized in the synthesis of various copolymers.
Uniqueness
This compound is unique due to its incorporation of sorbitol, a naturally occurring polyol. This gives it distinct properties, such as enhanced biocompatibility and potential for use in bio-based materials. Its ability to form hydrogels and other biocompatible polymers makes it particularly valuable in medical and biological applications.
Similar Compounds
Isosorbide dimethacrylate: Another bio-based methacrylate used as a cross-linker in polymer synthesis.
Guaiacol methacrylate: Derived from lignin, used in bio-based polymer production.
Eugenol methacrylate: Also derived from lignin, used in creating thermosets and other polymeric materials.
属性
IUPAC Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6.C4H6O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-3(2)4(5)6/h3-12H,1-2H2;1H2,2H3,(H,5,6)/t3-,4+,5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJBIWJQZNMPIB-VFQQELCFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.C(C(C(C(C(CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


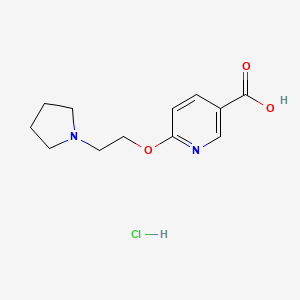
![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)
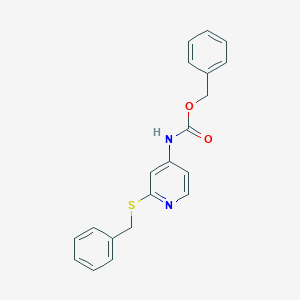
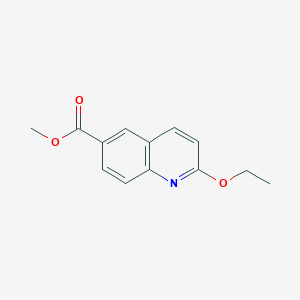
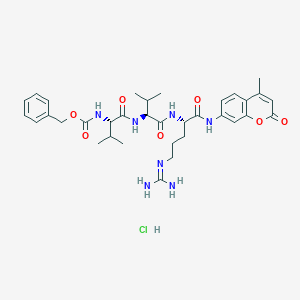
![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)
![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%](/img/structure/B6298375.png)

